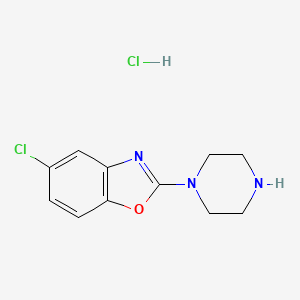

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride

描述

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at the 5-position and a piperazine group at the 2-position, forming a dihydrochloride salt. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The hydrochloride salt enhances solubility in polar solvents, which is critical for biological assays or formulation development .

属性

IUPAC Name |

5-chloro-2-piperazin-1-yl-1,3-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O.ClH/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWPJOMPPWYUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Nucleophilic Substitution of 2-Chlorobenzoxazole with Piperazine

The most common and straightforward method to prepare 5-chloro-2-piperazin-1-yl-1,3-benzoxazole involves the nucleophilic substitution of the chlorine atom on 2-chlorobenzoxazole by piperazine. This reaction typically proceeds as follows:

- Reactants: 2-chlorobenzoxazole and piperazine

- Reaction conditions: Presence of a base such as triethylamine, solvent like dichloromethane, and elevated temperature to facilitate nucleophilic substitution.

- Mechanism: The nucleophilic nitrogen of piperazine attacks the electrophilic carbon bearing the chlorine in the benzoxazole ring, displacing the chloride ion.

- Outcome: Formation of 5-chloro-2-piperazin-1-yl-1,3-benzoxazole.

This method is favored for its simplicity and has been adapted for industrial scale using batch or continuous flow reactors to maximize yield and purity.

| Parameter | Typical Condition |

|---|---|

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | Elevated (often reflux or 40–60 °C) |

| Reaction time | Several hours |

| Yield | Moderate to high (dependent on scale and optimization) |

This synthesis route is described in detail by Vulcanchem, emphasizing its utility for research and pharmaceutical intermediates.

Alternative Route via 5-Chloro-2-aminobenzoxazole

Another preparation method involves starting from 5-chloro-2-aminobenzoxazole, which reacts with piperazine under reflux conditions:

- Reactants: 5-chloro-2-aminobenzoxazole and piperazine

- Conditions: Reflux in an appropriate solvent (e.g., ethanol or dichloromethane) to promote substitution.

- Process: The amino group can be converted or substituted with piperazine to yield the target compound.

- Advantages: This method can sometimes offer better control over regioselectivity and purity.

Industrial processes may favor this approach when 5-chloro-2-aminobenzoxazole is readily available or when a more selective synthesis is required.

Preparation of Hydrochloride Salt Form

The hydrochloride salt of 5-chloro-2-piperazin-1-yl-1,3-benzoxazole is typically prepared by treating the free base with hydrochloric acid:

- Procedure: Dissolve the free base in a suitable solvent and add concentrated hydrochloric acid dropwise under controlled temperature (0–5 °C).

- Purpose: Formation of the hydrochloride salt improves compound stability, solubility, and handling.

- Isolation: The salt precipitates out, is filtered, washed, and dried.

This step is crucial for pharmaceutical applications and is standard practice for piperazine-containing compounds.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution of 2-chlorobenzoxazole | 2-chlorobenzoxazole, piperazine | Triethylamine, dichloromethane, elevated temp | Simple, direct, scalable | Requires careful control of reaction conditions |

| Reaction of 5-chloro-2-aminobenzoxazole with piperazine | 5-chloro-2-aminobenzoxazole, piperazine | Reflux in ethanol or DCM | Potentially higher selectivity | Longer reaction times |

| Multi-step synthesis via benzoxazole intermediates | ortho-aminophenol, p-chlorophenylacetic acid, chloropropionyl chloride, piperazine | Polyphosphoric acid, ice-cooled conditions, reflux | Allows functionalization | More complex, lower overall yield |

| Hydrochloride salt formation | Free base of 5-chloro-2-piperazin-1-yl-1,3-benzoxazole | Concentrated HCl, low temp | Improves solubility and stability | Additional purification step |

Research Findings and Optimization Notes

Reaction Optimization: The use of bases like triethylamine facilitates nucleophilic substitution by neutralizing HCl formed during the reaction and driving the equilibrium forward.

Solvent Choice: Dichloromethane is preferred for its ability to dissolve both reactants and maintain reaction homogeneity, although alternatives like ethanol or DMF may be used depending on scale and environmental considerations.

Temperature Control: Elevated temperatures accelerate reaction rates but must be optimized to prevent side reactions or decomposition.

Yield and Purity: Industrial methods often employ continuous flow reactors to improve heat and mass transfer, enhancing yield and product purity.

Salt Formation: Converting to hydrochloride salt enhances compound stability and handling, important for downstream pharmaceutical applications.

化学反应分析

Types of Reactions

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoxazole and piperazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted benzoxazole derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Hydrolysis: Products include benzoxazole and piperazine derivatives.

科学研究应用

Chemistry

The compound serves as a crucial building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, including substitution and hydrolysis reactions. Its chlorine atom can be substituted with other nucleophiles, facilitating the creation of more complex molecules .

Biochemistry

In biochemical assays, 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride is employed to study enzyme inhibition and protein interactions. It has been shown to influence enzyme activity by either inhibiting or activating specific metabolic pathways. This capability is particularly relevant for understanding cellular processes such as signaling and metabolism.

Pharmacology

Research into its therapeutic potential is ongoing. The compound may act on central nervous system pathways due to its structural similarity to known pharmaceuticals that target neurotransmitter receptors. Its interaction with G protein-coupled receptors suggests possible applications in treating neurological disorders .

Material Science

This compound may also find applications in developing new materials, particularly in the fields of nanotechnology and polymer science. Its chemical properties allow for modifications that can enhance material performance in various industrial applications .

Case Studies

Case Study 1: Enzyme Inhibition Studies

A study demonstrated that this compound effectively inhibited a specific enzyme involved in neurotransmitter degradation. This inhibition resulted in increased levels of neurotransmitters, suggesting potential applications in treating depression or anxiety disorders.

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. This opens avenues for developing new antibacterial agents based on its structure.

作用机制

The mechanism of action of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The compound’s electronic properties and reactivity are influenced by substituent effects. Computational studies using Gaussian 03 with the B3LYP functional highlight how substituents alter frontier molecular orbitals (FMOs) and chemical reactivity indices (e.g., electrophilicity, hardness) . Below is a comparison with key analogs:

Table 1: Structural and Electronic Properties of Selected Benzoxazole Derivatives

Key Observations:

- Substituent Effects : Chlorine (electron-withdrawing) reduces electron density in the benzoxazole core, enhancing electrophilicity. Piperazine (electron-donating) counterbalances this effect, creating a push-pull system that modifies FMO energy levels .

- Salt Forms : The hydrochloride form of the target compound improves aqueous solubility compared to neutral analogs like 5-methyl-2-piperazin-1-yl-1,3-benzoxazole .

生物活性

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzoxazole moiety substituted with a piperazine group. The presence of chlorine enhances its biological activity by influencing membrane permeability and receptor interactions.

| Property | Value |

|---|---|

| IUPAC Name | 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole; hydrochloride |

| CAS Number | 1431966-42-5 |

| Molecular Weight | 247.7 g/mol |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an inhibitor or modulator of various enzymes and receptors involved in cancer cell proliferation and survival.

Key Mechanisms:

- Receptor Interaction: Potential agonistic or antagonistic effects on neurotransmitter receptors.

- Apoptosis Induction: Studies indicate that compounds in the benzoxazole class can trigger apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins like p53 and caspase activation .

Biological Activity in Cancer Research

Recent studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines:

- The compound has shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective inhibition of cell growth .

- Comparative studies reveal that this compound exhibits greater potency than standard chemotherapeutics like doxorubicin in certain contexts .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| MDA-MB-231 | 2.41 |

| U937 (Monocytic Leukemia) | 10.38 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

Studies have indicated that derivatives of benzoxazole can exhibit broad-spectrum antimicrobial activity, with minimal inhibitory concentrations (MIC) ranging from 7.81 µg/ml to 250 µg/ml against strains such as Escherichia coli and Bacillus subtilis .

Case Studies and Research Findings

Several case studies have documented the biological activity of benzoxazole derivatives, including:

- Study on Cytotoxicity:

- Antimicrobial Screening:

常见问题

Basic: What are the established synthetic routes for 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride?

Answer:

The synthesis typically involves a multi-step process:

Core Benzoxazole Formation : Condensation of substituted o-aminophenol derivatives with carbonyl-containing reagents (e.g., p-chlorophenylacetic acid) under acidic conditions, often using polyphosphoric acid as a catalyst .

Piperazine Introduction : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example, reacting 5-chloro-1,3-benzoxazol-2(3H)-one with piperazine derivatives in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) .

Hydrochloride Salt Formation : The free base is treated with HCl in a solvent like methanol or ethanol to yield the hydrochloride salt .

Key purity checks involve NMR, HRMS, and HPLC (refer to synthetic protocols in ).

Advanced: How can reaction conditions be optimized for introducing the piperazine moiety?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of piperazine, while minimizing side reactions .

- Catalysis : Use of coupling agents like HATU or EDCI improves yield in amide bond formation (if applicable) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves regioselectivity, as demonstrated in analogous benzoxazole derivatives .

- Temperature Control : Gradual heating (50–80°C) prevents decomposition of heat-sensitive intermediates .

Controlled experiments with varying stoichiometry (1:1 to 1:1.2 for benzoxazole:piperazine) are recommended to balance reactivity and cost .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Answer:

- 1H/13C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for benzoxazole) and piperazine signals (δ 2.5–3.5 ppm for CH2 groups) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 294.08 for C11H12ClN3O·HCl) .

- FT-IR : Confirms N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

- X-ray Crystallography (if available): Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

Discrepancies in antimicrobial or receptor-binding assays may arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines. Use orthogonal assays (e.g., broth microdilution vs. agar diffusion) to cross-validate .

- Compound Purity : Impurities ≥0.5% (e.g., unreacted piperazine) can skew results. Employ HPLC with UV detection (λ = 254 nm) and spiked standards .

- Solubility Effects : Poor aqueous solubility may reduce apparent activity. Pre-dissolve in DMSO (≤1% v/v) and use surfactants (e.g., Tween-80) .

For receptor studies (e.g., 5-HT1A/5-HT7), perform competitive binding assays with radiolabeled ligands to confirm Ki values .

Basic: What are the known biological targets of this compound?

Answer:

- Antimicrobial Activity : Demonstrated against Staphylococcus aureus (MIC = 8–16 µg/mL) and Candida albicans via disruption of membrane integrity .

- Receptor Binding : Acts as a ligand for serotonin receptors (e.g., 5-HT1A, Ki = 20 nM) and dopamine D2-like receptors .

- Enzyme Inhibition : Potential acetylcholinesterase (AChE) inhibition (IC50 ~50 µM) in preliminary screenings .

Mechanistic studies require follow-up with gene expression profiling (e.g., RT-qPCR for efflux pumps) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Substituent Modification : Replace the 5-chloro group with fluoro, methyl, or methoxy to assess electronic effects on receptor binding .

- Piperazine Analogues : Test N-alkylated (e.g., methyl, ethyl) or aryl-substituted piperazines to probe steric tolerance .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with 5-HT7 receptors, guided by crystallographic data of homologous proteins .

- Bioisosteric Replacement : Substitute benzoxazole with benzothiazole or indole to evaluate heterocycle-specific interactions .

Validate SAR hypotheses with in vitro dose-response assays and ADMET profiling (e.g., hepatic microsome stability) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Stable for ≥24 months at –20°C in sealed, light-protected containers. Avoid repeated freeze-thaw cycles .

- Decomposition Risks : Hydrolysis of the benzoxazole ring occurs in aqueous solutions at pH > 8.0. Use buffers (pH 4–6) for in vitro studies .

- Handling : Work under inert atmosphere (N2/Ar) during synthesis to prevent oxidation of the piperazine moiety .

Advanced: How can metabolic pathways be elucidated for this compound?

Answer:

- In Vitro Metabolite ID : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major Phase I metabolites often involve piperazine N-dealkylation or benzoxazole hydroxylation .

- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

- In Silico Prediction : Tools like GLORY or MetaPrint2D generate tentative metabolite structures for prioritization .

Basic: What safety precautions are required during handling?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder weighing .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste (EPA D003) .

- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to design in vivo efficacy studies for this compound?

Answer:

- Animal Models : Use murine systemic infection models (e.g., S. aureus sepsis) for antimicrobial testing. Dose range: 10–100 mg/kg (IP or IV) .

- Pharmacokinetics : Conduct blood sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Measure plasma levels via LC-MS/MS (LLOQ = 1 ng/mL) .

- Toxicity Screening : Include liver/kidney function markers (ALT, BUN) and histopathology after 14-day repeated dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。